molecular formula C18H16N2O2 B287589 N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

Cat. No. B287589
M. Wt: 292.3 g/mol
InChI Key: HZTHLNSSPBRDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as NBQX, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the family of benzisoxazole derivatives and is a selective antagonist of the ionotropic glutamate receptor, AMPA subtype.

Scientific Research Applications

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been extensively studied for its potential use in scientific research. It is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking these receptors, N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide can be used to study the role of glutamate in various physiological and pathological processes, such as learning and memory, neurodegenerative diseases, and epilepsy.

Mechanism of Action

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide acts as a competitive antagonist of the AMPA receptors, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptors, leading to a decrease in neuronal activity. The mechanism of action of N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is selective for the AMPA subtype of glutamate receptors, and does not affect other glutamate receptor subtypes.
Biochemical and Physiological Effects
The blockade of AMPA receptors by N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to improve memory and cognitive function, reduce seizure activity, and protect against excitotoxicity. N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows for the study of the specific role of this receptor subtype in various physiological and pathological processes. N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in research.
One limitation of using N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is its potential for off-target effects, as it may also affect other ionotropic glutamate receptor subtypes at high concentrations. Another limitation is the potential for toxicity, as high doses of N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide have been shown to cause neuronal damage in some studies.

Future Directions

There are several future directions for the use of N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in scientific research. One potential application is in the study of the role of AMPA receptors in synaptic plasticity and learning and memory. N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide can also be used to study the mechanisms of neurodegenerative diseases and to develop new therapeutic strategies for these conditions. Additionally, N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide can be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-naphthol with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the benzisoxazole ring. The resulting compound is then treated with acetic anhydride to form the carboxamide group. The final product is obtained through purification by column chromatography.

properties

Product Name

N-(1-naphthyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-naphthalen-1-yl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c21-18(17-14-9-3-4-10-16(14)20-22-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,11H,3-4,9-10H2,(H,19,21)

InChI Key

HZTHLNSSPBRDRX-UHFFFAOYSA-N

SMILES

C1CCC2=NOC(=C2C1)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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